molecular formula C25H23NO5S B2507993 (3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-55-7

(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2507993
CAS RN: 1114872-55-7
M. Wt: 449.52
InChI Key: VWMNXLDYIBDGBP-UHFFFAOYSA-N
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Description

The compound of interest, (3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, is a complex organic molecule that may be related to various derivatives synthesized for their potential therapeutic properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their biological activities, such as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures starting from commercially available reagents. For instance, a derivative with a dihydroquinolinyl moiety was synthesized using a sequence of Povarov cycloaddition reaction followed by N-furoylation processes . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, involving key steps such as substitution reactions and cycloadditions to construct the complex molecular framework.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For example, a compound with a piperidine ring was found to adopt a chair conformation, and the geometry around the sulfur atom was distorted tetrahedral . The molecular structure is often stabilized by various non-covalent interactions, including hydrogen bonds and π-π interactions, which are crucial for the stability and properties of the crystal structure.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular structure and electronic properties. Theoretical calculations, such as density functional theory (DFT), are employed to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap, which can give insights into the reactivity and stability of the molecule . Additionally, molecular electrostatic potential maps can identify reactive sites on the molecular surface, which are important for understanding the compound's behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Thermal properties are often studied using thermogravimetric analysis, revealing the temperature ranges in which the compounds are stable . The optical properties, such as absorption and emission spectra, can also be studied to understand the electronic transitions within the molecule. The crystal structure analysis provides information on the solid-state properties, including the packing of the molecules and the intermolecular forces at play.

Scientific Research Applications

  • Synthesis and Structural Exploration : A significant amount of research has been dedicated to the synthesis and structural analysis of compounds related to (3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. These studies involve complex organic synthesis techniques and are fundamental to understanding the chemical properties and potential applications of these compounds (Gentles, Middlemiss, Proctor & Sneddon, 1991).

  • Antioxidant Activities and Enzyme Inhibition : There has been research into the antioxidant properties of phenol derivatives starting from this compound. The studies have shown that some molecules record powerful antioxidant profiles compared to standard compounds. This includes investigations into inhibition effects against various enzyme activities, indicating potential pharmacological applications (Artunç, Menzek, Taslimi, Gulcin, Kazaz & Şahin, 2020).

  • Investigation of Chemical Reactions and Mechanisms : The compound has been used in studies exploring different chemical reactions, such as the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with ‘push–pull’ enamines. These investigations help understand the mechanisms and factors influencing these chemical reactions, which are essential for developing new synthetic methods (Nazarenko, Shtil, Buth, Chernega, Lozinskii & Tolmachev, 2008).

  • Exploring Therapeutic Potential : The compound has been used as a starting point for synthesizing various derivatives with potential therapeutic applications. For example, research has been conducted on synthesizing benzofuran derivatives as anti-tumor agents, indicating the compound's role in developing new pharmacologically active molecules (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto & Sugano, 2004).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or biologically active compound, its mechanism of action would depend on how it interacts with biological targets .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-4-17-9-12-19(13-10-17)26-16-24(32(28,29)23-8-6-5-7-20(23)26)25(27)18-11-14-21(30-2)22(15-18)31-3/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMNXLDYIBDGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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